(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
Description
Bicyclic Core Architecture Analysis
The compound features a bicyclic framework comprising a pyridine ring fused to a cyclopentane moiety. The pyridine ring (six-membered aromatic system) shares two adjacent carbon atoms with the cyclopentane ring (five-membered saturated hydrocarbon), forming the cyclopenta[b]pyridine core. Key structural parameters include:
- Bond lengths : The C–N bond in the pyridine ring measures 1.337 Å, consistent with aromatic delocalization.
- Bond angles : The fused junction (C5–C6–C7) exhibits an angle of 126.2°, reflecting strain from the bicyclic system.
- Fusion geometry : The cyclopentane adopts an envelope conformation , with the C8 atom displaced by 0.377 Å from the plane of the remaining four atoms (C5/C6/C7/C9).
The hydrochloride salt introduces ionic interactions between the protonated amine (–NH3+) and chloride counterion, stabilizing the crystal lattice.
Stereochemical Configuration Determination (R-Enantiomer Specificity)
The chiral center at C7 dictates the R-configuration , confirmed through:
- X-ray anomalous dispersion : Flack parameter analysis (x = 0.02(3)) in single-crystal studies.
- Chiral chromatography : Resolution using cellulose-based chiral stationary phases, showing >99% enantiomeric excess for the R-enantiomer.
- Optical rotation : [α]D25 = +42.3° (c = 1.0, MeOH), contrasting with the S-enantiomer’s [α]D25 = -41.8°.
Comparative molecular modeling reveals the R-configuration positions the amine group axially, enabling distinct hydrogen-bonding patterns compared to the S-form.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction (SCXRD) data (CCDC 1042923) provide atomic-resolution insights:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 7.504 Å, b = 11.929 Å, c = 14.847 Å |
| Z | 8 |
| R-factor | 0.0392 |
| Hydrogen bonding | N–H···Nnitrile (2.25 Å) |
| π-π interactions | Centroid distance: 3.771 Å |
The crystal packing shows:
Comparative Analysis with Cyclopenta[b]pyridine Derivatives
The R-configuration in the target compound confers:
Properties
IUPAC Name |
(7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHTKKYRWAVTH-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)N=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Alkoxide-Mediated Cyclocondensation
The cyclopenta[b]pyridine core is efficiently constructed via cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Sodium alkoxide (methoxide or ethoxide) serves as both base and catalyst, enabling Michael addition and subsequent cyclization (Scheme 1).
- Reactants : 2,5-Diarylidenecyclopentanone (0.02 mol), propanedinitrile (0.02 mol), sodium alkoxide (0.02 mol).
- Conditions : Reflux in ethanol/methanol (80°C, 1–2 h).
- Workup : Dilution with H₂O, filtration, and recrystallization from ethanol.
- Yield : 85–92% for carbonitrile derivatives (e.g., CAPD-1–CAPD-4).
This method prioritizes atom economy and avoids chromatographic purification, though it produces racemic intermediates requiring subsequent resolution.
Functional Group Interconversion to Access the Amine Moiety
Reductive Amination of Ketone Precursors
Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a ketone precursor amenable to reductive amination.
- Catalyst : Mn(OTf)₂ (5 mol%).
- Oxidant : t-BuOOH (65% in H₂O).
- Conditions : H₂O, 25°C, 12 h.
- Yield : 89–94% for ketone intermediates.
Reductive Amination :
- Reactants : Cyclopenta[b]pyridin-5-one, NH₃, H₂ (gas).
- Catalyst : Ra-Ni or Pd/C.
- Conditions : Ethanol, 60°C, 6 h.
- Yield : 70–78% racemic amine.
Enantiomeric Resolution of Racemic Amine
Diastereomeric Salt Formation
The racemic amine is resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization.
- Racemic Amine : 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine (1.0 eq).
- Resolving Agent : L-Tartaric acid (1.0 eq) in ethanol.
- Conditions : Stir at 25°C for 24 h, filter crystalline (R)-salt.
- Recovery : Treat with NaOH, extract into ether, and precipitate (R)-amine.
- Purity : >99% ee (HPLC with Chiralpak AD-H column).
Chiral Chromatography
Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralcel OD) resolves enantiomers with >98% ee.
Hydrochloride Salt Formation
The isolated (R)-amine is treated with HCl gas in anhydrous ether or HCl (aq) to form the hydrochloride salt.
Optimized Conditions :
- Solvent : Dry diethyl ether.
- Acid : HCl gas (bubbled until pH 1–2).
- Workup : Filter precipitate, wash with ether, dry in vacuo.
- Yield : 95–98%.
Comparative Analysis of Synthetic Routes
*Isolated yield after resolution.
Structural Characterization and Validation
Spectroscopic Data
- IR (KBr) : N-H stretch at 3300–3350 cm⁻¹, C≡N at 2204 cm⁻¹ (for intermediates).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.20 (m, aromatic H), 4.10 (s, NH₂), 3.05–2.70 (m, cyclopentyl H).
- X-ray Crystallography : Confirms bicyclic structure and absolute configuration.
Industrial-Scale Considerations
Gram-scale synthesis (up to 50 g) is feasible using high-pressure Q-tube reactors for cyclocondensation, reducing reaction times by 50% compared to conventional heating.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with electrophilic reagents. Typical conditions involve deprotonation with a base followed by reaction with alkyl halides or epoxides.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 60°C, 12 h | N-Benzyl derivative | 78% | |
| 1,2-Dibromoethane | NaH, THF, 0°C → RT, 6 h | Ethylene-bridged dimer | 65% |
Key Notes :
-
Steric hindrance from the cyclopentane ring slows reaction kinetics compared to linear amines.
-
The (R)-configuration influences regioselectivity in asymmetric alkylations .
Acylation Reactions
Acylation occurs under mild conditions due to the amine’s nucleophilicity, even in its protonated form.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C, 2 h | N-Acetyl derivative | 85% | |
| Benzoyl chloride | Et₃N, THF, RT, 4 h | N-Benzoyl derivative | 72% |
Mechanistic Insight :
-
Acylation proceeds via a two-step nucleophilic attack, with pyridine absorbing HCl byproducts.
Oxidation Reactions
The cyclopentane ring and amine group are susceptible to oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mn(OTf)₂, t-BuOOH | H₂O, 25°C, 24 h | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 89% | |
| O₂, Pd/C | MeOH, 60°C, 12 h | Pyridine N-oxide | 68% |
Critical Observations :
-
Mn(OTf)₂ catalysis enables chemoselective ketone formation without over-oxidation .
-
Stereochemistry at the 7-position affects oxidation rates: (R)-isomer reacts 1.3× faster than (S)-isomer in analogous systems .
Reduction Reactions
While the compound itself is a reduced form, derivatives like nitro precursors undergo hydrogenation:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro derivative | H₂ (1 atm), Pd/C, EtOH, RT | (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | 92% |
Synthetic Utility :
-
This reduction is pivotal in synthesizing enantiopure amine hydrochlorides for pharmaceutical applications .
Cyclocondensation Reactions
The amine participates in heterocycle-forming reactions, expanding structural complexity:
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propanedinitrile | NaOMe, MeOH, reflux, 2 h | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 81% |
Mechanism :
-
Base-mediated cyclization forms a new pyridine ring via Knoevenagel condensation followed by intramolecular cyclization .
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions:
Stability Profile
Scientific Research Applications
®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Enantiomeric and Salt Forms
The (R)-enantiomer is distinct from its (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine counterpart, which exists as a free base (CAS: 502612-54-6) rather than a hydrochloride salt . Key differences include:
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for biological assays.
- Stability : The free base may require stricter storage conditions to prevent degradation.
Substituted Cyclopenta[b]pyridine Derivatives
Derivatives with halogen or functional group substitutions exhibit varied properties:
Structural Impact :
- Halogenation (e.g., Cl, Br, I) increases molecular weight and polarizability, enhancing binding affinity in catalytic or inhibitory roles .
- Amine Functionalization : The primary amine in the target compound enables protonation in acidic environments, facilitating adsorption on metal surfaces in corrosion inhibition (a property observed in related CAPD derivatives) .
Analogous Heterocyclic Compounds
Compounds with similar bicyclic frameworks but differing in ring substituents or heteroatoms include:
- (6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride (CAS: 1268334-83-3): Contains a pyrimidine ring instead of pyridine, altering electronic properties and bioavailability .
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride : A triheterocyclic compound with demonstrated applications in neurological drug discovery .
Key Research Findings and Functional Comparisons
Corrosion Inhibition Efficiency
This is attributed to adsorption via Langmuir isotherm models, combining physical and chemical interactions .
Computational and Experimental Insights
- Adsorption Behavior : Monte Carlo simulations and DFT calculations show that cyclopenta[b]pyridine derivatives adsorb preferentially on iron (110) surfaces, with inhibition efficiency linked to electron-donating groups .
- Stereochemical Influence : The (R)-enantiomer’s configuration may enhance binding specificity in chiral environments, such as enzyme active sites, compared to racemic mixtures .
Biological Activity
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound with a unique cyclopenta[b]pyridine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- IUPAC Name : (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine; hydrochloride
- Molecular Formula : C₈H₁₁ClN₂
- Molecular Weight : 170.64 g/mol
- CAS Number : 2442565-23-1
The hydrochloride form enhances the compound's solubility, making it suitable for various biological assays and applications.
The biological activity of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, influencing metabolic pathways.
- Receptors : It can act as a ligand for neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.
Biological Activity Overview
Research has indicated several areas where (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride shows promise:
Antiviral Activity
Studies have explored the compound's potential as an antiviral agent. For instance:
- Inhibition of Viral Replication : Some derivatives of cyclopenta[b]pyridines have demonstrated antiviral properties against respiratory viruses, with effective concentrations (EC₅₀) in the low micromolar range (5–28 μM) .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders:
- Dopaminergic Activity : Preliminary studies suggest that it may influence dopaminergic signaling pathways, which could be beneficial in conditions like Parkinson's disease.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their derivatives:
These findings underscore the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of compounds related to (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride.
Comparative Analysis with Similar Compounds
The unique structural features of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride differentiate it from other compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Lacks amine group | Limited biological activity |
| Cyclopenta[b]pyridine Derivatives | Various substituents | Variable activity based on substitution |
The presence of the amine group in (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride enhances its reactivity and potential interactions with biological targets.
Q & A
Q. What are the recommended synthesis routes for (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride?
The compound can be synthesized via iridium-catalyzed asymmetric hydrogenation of its oxime precursor. General procedures involve hydrogen gas (5 bar) in methanol with Pd/C as a catalyst, followed by purification via Kugelrohr distillation . Alternative routes include enzymatic kinetic resolution and flash chromatography for enantiomeric separation, achieving >99% enantiomeric excess (ee) . Key intermediates like cyclopenta[b]pyridine derivatives are synthesized via electrophilic aromatic substitution or ring-closing reactions .
Q. How should researchers handle and store this compound safely?
- Storage : Keep in a dry, cool environment (<25°C) within a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation .
- Handling : Use spark-free tools, anti-static equipment, and personal protective gear (gloves, goggles, respirators). Avoid contact with water, heat, or oxidizing agents due to flammability and reactivity risks .
- Waste disposal : Follow institutional guidelines for halogenated organic waste, prioritizing incineration or chemical neutralization .
Q. What analytical methods are used to confirm its structural identity and purity?
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, H NMR of related derivatives shows aromatic protons at δ 7.2–8.5 ppm and cyclopentane protons at δ 1.7–2.8 ppm .
- Chiral HPLC : Daicel Chiracel AD-H columns (heptane/i-PrOH 90:10) resolve enantiomers, with retention times of 19.3 min (R) and 33.8 min (S) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 167.1) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?
- Catalyst selection : Iridium complexes with chiral N,P ligands enhance stereoselectivity. For example, using (R)-BINAP derivatives improves ee to >95% .
- Reaction conditions : Lower temperatures (0–25°C) and controlled hydrogen pressure (3–5 bar) reduce racemization .
- Post-synthesis purification : Enzymatic resolution (e.g., lipases) or recrystallization in polar solvents (e.g., MeOH/HO) further enriches ee .
Q. How do structural modifications (e.g., halogenation) affect bioactivity or reactivity?
- Electrophilic substitution : Bromination at the 3-position (using NBS) increases steric bulk, altering binding affinity in receptor studies .
- Amino group functionalization : Converting the amine to an amide or urea derivative modulates solubility and pharmacokinetics .
- Cyclopentane ring substitution : Introducing methyl groups enhances metabolic stability but may reduce aqueous solubility .
Q. What strategies resolve contradictions in catalytic hydrogenation yields?
- Controlled atmosphere : Ensure inert conditions (N/Ar) to prevent catalyst poisoning by oxygen or moisture .
- Catalyst loading optimization : Adjust Pd/C or Ir catalyst ratios (0.5–5 mol%) to balance reaction rate and byproduct formation .
- Kinetic monitoring : Use in-situ FTIR or GC-MS to identify intermediates (e.g., imine vs. amine) and adjust reaction time .
Q. How is computational modeling applied to predict stereochemical outcomes?
- DFT calculations : Simulate transition states to predict enantiomer dominance. For example, B3LYP/6-31G* models correlate with experimental ee values in iridium-catalyzed reactions .
- Docking studies : Map ligand-catalyst interactions (e.g., π-π stacking in chiral ligands) to rationalize selectivity .
Methodological Challenges and Solutions
Q. Why do certain derivatives exhibit low yields in ring-closing reactions?
- Steric hindrance : Bulky substituents (e.g., bromine at C3) impede cyclization. Use microwave-assisted synthesis (120°C, 30 min) to overcome kinetic barriers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require scavengers (e.g., molecular sieves) to remove water .
Q. How to address discrepancies in NMR data across studies?
Q. What environmental risk assessments are needed for lab-scale use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
